Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride
CAS No.: 162576-01-4
Cat. No.: VC21286372
Molecular Formula: C11H17ClN2O2
Molecular Weight: 244.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 162576-01-4 |
---|---|
Molecular Formula | C11H17ClN2O2 |
Molecular Weight | 244.72 g/mol |
IUPAC Name | benzyl N-(2-aminoethyl)-N-methylcarbamate;hydrochloride |
Standard InChI | InChI=1S/C11H16N2O2.ClH/c1-13(8-7-12)11(14)15-9-10-5-3-2-4-6-10;/h2-6H,7-9,12H2,1H3;1H |
Standard InChI Key | UXWLBNDYLILRTJ-UHFFFAOYSA-N |
SMILES | CN(CCN)C(=O)OCC1=CC=CC=C1.Cl |
Canonical SMILES | CN(CCN)C(=O)OCC1=CC=CC=C1.Cl |
Introduction
Chemical Identity and Structural Characteristics
Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is characterized by its distinctive molecular structure containing a benzyl carbamate group attached to a methylated ethylenediamine chain, presented as a hydrochloride salt. The compound features a carbamate functional group (N-C(=O)-O) connecting a benzyl group to a methylated ethylenediamine moiety. The terminal amine exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents compared to its free base form.
Molecular Structure
The compound consists of a benzyl group attached to a carbamate linkage, which connects to an N-methylated ethylenediamine chain. The structure contains several key functional components:
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A benzyl group (C6H5CH2-)
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A carbamate linkage (-OC(=O)N-)
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A methyl group attached to the carbamate nitrogen
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An ethylene chain (-CH2CH2-)
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A primary amine group (-NH2)
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A hydrochloride counterion
Basic Physical and Chemical Properties
The fundamental properties of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride are summarized in Table 1, providing essential information for researchers and chemists working with this compound.
Table 1: Physical and Chemical Properties of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride
Property | Value |
---|---|
Molecular Formula | C11H17ClN2O2 |
Molecular Weight | 244.72 g/mol |
CAS Registry Number | 162576-01-4 |
Physical Appearance | Crystalline solid |
Solubility | Soluble in water, methanol, and polar organic solvents |
Chemical Classification | Carbamate, amine hydrochloride |
Nomenclature and Identification
Understanding the various naming conventions and identifiers for this compound is essential for proper documentation and research purposes.
Standard Identifiers
The compound has been assigned multiple identifiers across various chemical databases and nomenclature systems as detailed in Table 2.
Table 2: Standard Chemical Identifiers
Identifier Type | Value |
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IUPAC Name | Benzyl N-(2-aminoethyl)-N-methylcarbamate hydrochloride |
InChI | InChI=1S/C11H16N2O2.ClH/c1-13(8-7-12)11(14)15-9-10-5-3-2-4-6-10;/h2-6H,7-9,12H2,1H3;1H |
InChIKey | UXWLBNDYLILRTJ-UHFFFAOYSA-N |
SMILES | CN(CCN)C(=O)OCC1=CC=CC=C1.Cl |
PubChem CID | 18978091 |
Synonyms and Alternative Names
Several synonyms and alternative names are used in scientific literature and commercial contexts, reflecting different naming approaches and applications of the compound.
Table 3: Common Synonyms and Alternative Names
Synonym | Context of Usage |
---|---|
1-CBZ-1-methyl-ethylenediamine-HCl | Research and synthesis |
N-Cbz-N-methylethylenediamine HCl | Pharmaceutical research |
benzyl N-(2-aminoethyl)-N-methylcarbamate hydrochloride | Formal chemical naming |
162576-01-4 | CAS registry identification |
Benzyl(2-aminoethyl)(methyl)carbamatehydrochloride | Alternative chemical naming |
Chemical Preparation and Synthesis
The synthesis of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride typically involves protection strategies for amines in organic synthesis.
Synthetic Routes
The compound can be synthesized through various routes, with the most common approach involving the reaction of N-methylethylenediamine with benzyl chloroformate under controlled conditions, followed by acidification with hydrogen chloride to obtain the hydrochloride salt.
Common Preparation Methods
The preparation generally follows these key steps:
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Protection of the secondary amine of N-methylethylenediamine using benzyl chloroformate
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Selective protection conditions to avoid reaction with the primary amine
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Isolation of the free base intermediate
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Treatment with hydrogen chloride to form the stable hydrochloride salt
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Purification through recrystallization from appropriate solvents
Applications in Organic Synthesis
Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride serves as a valuable chemical building block in various synthetic applications.
Protective Group Chemistry
The compound functions prominently in protective group strategies where the carbamate (Cbz) group protects the secondary amine functionality while leaving the primary amine available for further reactions. This selective protection is particularly useful in multistep syntheses of complex molecules.
Pharmaceutical Research Applications
In pharmaceutical research, this compound serves as an intermediate in the synthesis of various bioactive molecules, including:
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Peptide-based therapeutics
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Small molecule drug candidates
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Enzyme inhibitors
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Modified amino acid derivatives
Structural Characterization
The structural characterization of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride involves multiple analytical techniques.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and purity of the compound. Expected key signals include:
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Aromatic protons from the benzyl group (7.30-7.45 ppm)
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Benzyl methylene protons (5.0-5.2 ppm)
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N-methyl group protons (2.9-3.1 ppm)
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Ethylene chain protons (2.7-3.5 ppm)
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Primary amine protons (broad signal, 8.0-8.5 ppm)
X-ray Crystallography
X-ray diffraction studies would reveal the three-dimensional arrangement of atoms in the crystal structure, including bond lengths, angles, and intermolecular interactions in the solid state. This information is valuable for understanding the compound's physical properties and potential interactions in biological systems.
Chemical Reactivity and Properties
Understanding the reactivity patterns of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is essential for its effective utilization in synthesis.
Reactivity of Functional Groups
The compound contains several reactive functional groups with distinct chemical behaviors:
Table 4: Reactivity of Functional Groups in Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride
Functional Group | Reactivity Pattern |
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Primary Amine (-NH2) | Nucleophilic in substitution and addition reactions |
Carbamate (N-C(=O)-O-) | Susceptible to hydrolysis under acidic or basic conditions |
Benzyl Group | Can be removed through hydrogenolysis, providing orthogonal deprotection strategies |
Hydrochloride Salt | Modifies solubility and reactivity; can be neutralized to free base form |
Related Compounds and Derivatives
Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride belongs to a broader family of carbamate compounds and protected amines with related structures and applications.
Structural Analogs
Several structural analogs exist with modified substituents or protecting groups:
Table 5: Structural Analogs and Their Comparative Properties
Analog | Structural Difference | Distinctive Properties |
---|---|---|
Benzyl (2-aminoethyl)carbamate hydrochloride | Lacks N-methyl group | Different reactivity at carbamate nitrogen |
tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride | tert-Butyl instead of benzyl group | Different deprotection conditions required |
Benzyl (3-aminopropyl)(methyl)carbamate hydrochloride | Extended carbon chain | Modified spatial arrangement and flexibility |
Parent Compound
Benzyl (2-aminoethyl)(methyl)carbamate (free base form, without the hydrochloride) represents the parent compound with somewhat different physical properties, particularly regarding solubility and crystallinity .
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